beta-L-Xylulofuranose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1932596-80-9 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2S,3R,4S)-2-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4+,5-/m0/s1 |
InChI Key |
LQXVFWRQNMEDEE-LMVFSUKVSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@](O1)(CO)O)O)O |
Canonical SMILES |
C1C(C(C(O1)(CO)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Beta L Xylulofuranose and Its Derivatives
Chemical Glycosylation Strategies for Stereocontrolled Synthesis
The creation of the 1,2-cis glycosidic bond found in beta-L-xylulofuranosides has been a significant hurdle in carbohydrate chemistry. Traditional methods often yield mixtures of anomers. To overcome this, recent research has focused on strategies that rigidly control the conformation of the glycosyl donor, thereby directing the stereochemical outcome of the glycosylation reaction.
Achieving high stereoselectivity in the formation of the anomeric bond is paramount for the successful synthesis of complex carbohydrates. For beta-L-xylulofuranosides, this requires the formation of a challenging 2,3-cis linkage. Methodologies leveraging conformationally-restricted donors have emerged as a powerful solution. nih.govrsc.org
A key strategy for controlling the stereochemistry of furanosylation reactions is to limit the conformational flexibility of the five-membered ring. researchgate.net By "locking" the ring into a specific conformation, the trajectory of the incoming glycosyl acceptor can be directed to a single face of the anomeric center. Two prominent examples of this approach for beta-L-xylulofuranosylation are the use of siloxane-bridged and xylylene-protected thioglycoside donors.
A siloxane-bridged thioglycosyl donor has proven to be exceptionally effective for the highly stereoselective synthesis of β-xylulofuranosyl bonds. nih.gov Glycosylation reactions employing this donor with a variety of acceptor molecules consistently yield only the β-xylulofuranoside product in high yields (>80%). nih.gov This remarkable selectivity demonstrates the power of using a rigid siloxane bridge to control the furanose conformation. nih.gov
Similarly, thioglycoside donors featuring a 3,4-O-xylylene protecting group have been successfully employed to synthesize β-xylulofuranosides. rsc.orgrsc.org This bulky, rigid group spans the O-3 and O-4 positions, effectively constraining the furanose ring. This methodology was successfully applied to the first synthesis of the pentasaccharide repeating unit of the lipopolysaccharide O-antigen from Yersinia enterocolitica, a structure containing two β-xylulofuranose residues. rsc.orgrsc.org
| Donor | Acceptor | Promoter/Conditions | Product | Yield (%) | Anomeric Ratio (β:α) | Ref |
| Siloxane-bridged donor | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS, AgOTf, CH₂Cl₂, -78 to -40 °C | β-linked disaccharide | 88 | >20:1 (β only) | nih.gov |
| Siloxane-bridged donor | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | NIS, AgOTf, CH₂Cl₂, -78 to -40 °C | β-linked disaccharide | 84 | >20:1 (β only) | nih.gov |
| 3,4-O-Xylylene donor | Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside | NIS, AgOTf, Et₂O, -60 °C | β-linked disaccharide | 75 | 10:1 | rsc.org |
| 3,4-O-Xylylene donor | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS, AgOTf, Et₂O, -60 °C | β-linked disaccharide | 70 | 4:1 | rsc.org |
This table is interactive. Users can sort and filter the data.
The choice of protecting groups can affect the stability of reaction intermediates and the transition states leading to the α- and β-products. researchgate.net Sterically demanding protecting groups can also create a biased environment around the anomeric center, further directing the approach of the nucleophile. beilstein-journals.org Therefore, the design of a successful stereoselective glycosylation requires careful consideration of the entire protecting group architecture.
Glycosylation reactions typically proceed along a mechanistic continuum between SN1 and SN2 pathways. mdpi.com In the SN1 model, the departure of the leaving group leads to the formation of a planar, highly reactive oxocarbenium ion intermediate. Nucleophilic attack on this flat species can occur from either face, often leading to poor stereoselectivity. wiley-vch.de In contrast, a pure SN2 reaction involves a backside attack by the nucleophile, resulting in inversion of configuration at the anomeric center and high stereoselectivity.
The success of conformationally-restricted donors in achieving high 1,2-cis selectivity (β-selectivity for xylulofuranose) is attributed to their ability to prevent the formation of a fully flattened oxocarbenium ion. rsc.orgnih.gov Upon activation of the thioglycoside, an electrophilic intermediate is generated. acs.org The rigid xylylene or siloxane bridge forces this intermediate to maintain a specific puckered conformation. rsc.org The nucleophilic acceptor then attacks this pre-organized intermediate, often via an "inside attack" trajectory as described by Woerpel, leading preferentially to the cis-product. rsc.orgwiley-vch.de This guided attack on a rigid, oxocarbenium-like intermediate avoids the stereochemical ambiguity of a classic SN1 reaction, resulting in excellent diastereoselectivity. researchgate.net
The synthesis of nucleoside analogues is a cornerstone of medicinal chemistry. The preparation of β-L-xylulofuranose-containing nucleosides involves the stereoselective formation of an N-glycosidic bond between the anomeric carbon of the sugar and a nitrogen atom of a nucleobase.
A common convergent strategy involves the coupling of a protected and activated sugar derivative with a silylated nucleobase, often under the influence of a Lewis acid (Vorbrüggen glycosylation). nih.gov For the synthesis of β-anomers, a participating protecting group at the C-2 position of the sugar is typically used to direct the stereochemistry. However, for xylulofuranose, which lacks a C-2 substituent that can participate in neighboring group assistance, other strategies must be employed.
An alternative approach relies on an SN2-type displacement. For instance, cyclic 1,2-thiocarbonates of furanoses can serve as effective glycosyl donors. researchgate.net Activation with an iodonium (B1229267) source like N-iodosuccinimide (NIS) in the presence of a persilylated pyrimidine (B1678525) base can lead to the formation of β-nucleosides with high stereoselectivity, presumably via an SN2 mechanism. researchgate.net The synthesis of L-nucleoside analogues, such as Clevudine (2′-fluoro-5-methyl-β-L-arabinofuranosyluracil), often relies on the coupling of a chiral sugar intermediate with the nucleobase to construct the desired β-linkage. mdpi.com Similar strategies can be envisioned for the synthesis of beta-L-xylulofuranose nucleosides, coupling an appropriately activated L-xylulofuranose donor with various nucleobases.
Carbasugars, in which the endocyclic oxygen atom is replaced by a methylene (B1212753) group, are stable mimetics of natural carbohydrates that are resistant to enzymatic hydrolysis by glycosidases. semanticscholar.org The synthesis of carbasugar analogues of this compound requires the construction of a cyclopentane (B165970) core with the correct stereochemistry.
These syntheses often begin from non-carbohydrate starting materials using a chiral-pool strategy or asymmetric synthesis. nih.govnih.gov Key reactions in the construction of the carbocyclic core include ring-closing metathesis (RCM) and various cycloaddition or cyclization reactions. semanticscholar.orgnih.gov For example, a synthetic route could involve a Wittig olefination to build a carbon backbone, followed by an RCM reaction to form the five-membered ring. nih.gov Subsequent stereocontrolled dihydroxylation and functional group manipulations would then be used to install the hydroxyl groups with the desired L-xylo configuration. researchgate.netresearchgate.net Another approach involves a silyloxy diene-based construction followed by a silylative cycloaldolization protocol to build the carbocyclic furanose analogues. researchgate.netresearchgate.net These complex, multi-step sequences allow for the creation of these stable sugar mimics for biological studies. semanticscholar.org
Derivatization for Polymer Synthesis Applications (e.g., Cyclic Carbonate Monomers)
The transformation of sugars into monomers for the synthesis of bio-based polymers represents a significant advancement in sustainable chemistry. A notable strategy involves the derivatization of xylose to create cyclic carbonate monomers, which can then undergo ring-opening polymerization (ROP) to form polycarbonates. rsc.orgrsc.org
One effective dual synthetic approach begins with D-xylose, a readily available precursor. rsc.org The process involves converting D-xylose into 3,5-anhydro-1,2-O-isopropylidene-α-D-xylofuranose, an oxetane (B1205548) derivative. This intermediate can then be utilized in two distinct pathways to produce polycarbonates:
Direct Ring-Opening Copolymerization (ROCOP): The oxetane monomer is directly copolymerized with carbon dioxide (CO2) using a transition metal catalyst, such as (salen)CrCl, to yield a linear polycarbonate. rsc.org
Two-Step ROP via Cyclic Carbonate: The oxetane is first transformed into a six-membered cyclic carbonate monomer by reacting it with CO2 in the presence of a catalyst system like ZnI2 and a cocatalyst. rsc.org This isolated cyclic carbonate monomer is then polymerized using an organobase catalyst, such as 1,5,7-triazabicyclo-[4.4.0]dec-5-ene (TBD), to produce well-defined polycarbonates. rsc.org
Research has also demonstrated the synthesis of sulfur-containing cyclic carbonates from both D- and L-xylose by employing carbonyl sulfide (B99878) (COS) as a sustainable carbonation agent. researchgate.net These monomers can be rapidly polymerized to create sulfur-containing polycarbonates with high-temperature resistance. researchgate.net These methods highlight the potential of xylose derivatives as versatile building blocks for creating sustainable polymers with tailored properties. rsc.orgresearchgate.net
| Monomer | Initiator | Catalyst | Conversion (%) | Molar Mass (kDa) | Dispersity (Đ) | Source |
|---|---|---|---|---|---|---|
| 1,2-O-isopropylidene-α-D-xylofuranose carbonate | 4-methylbenzyl alcohol | TBD | >60 | 10 | <1.2 | rsc.org |
Synthetic Routes from Readily Available Precursors (e.g., D-Xylose)
The chemical synthesis of xylulofuranose and its derivatives from abundant and inexpensive monosaccharides like D-xylose is a cornerstone of carbohydrate chemistry. These routes often involve multiple steps of protection, stereochemical inversion, and functional group manipulation to achieve the desired target molecule.
A common strategy to access xylulose from xylose involves an isomerization reaction, which can be challenging to control chemically. Therefore, multi-step sequences are often employed. For instance, D-xylose can be converted into 1,2-O-isopropylidene-α-D-xylofuranose, a key intermediate with protected hydroxyl groups at C1 and C2. nih.gov This intermediate can then undergo a series of reactions including benzoylation, methanolysis, acetylation, and acetolysis to yield derivatives like 1,2,3,4-tetra-O-acetyl-5-thio-α-D-xylopyranose. nih.gov
More direct synthetic pathways to complex cyclitol derivatives have been developed from D-xylose, utilizing its latent symmetry. nih.gov These multi-step syntheses can involve key transformations such as diastereodivergent organometallic additions to a D-xylose-derived aldehyde, followed by ring-closing metathesis to construct the carbocyclic core. nih.gov While these examples often focus on the D-enantiomer due to the availability of the starting material, the chemical principles are applicable to the synthesis of L-xylulofuranose from L-xylose or through stereochemical inversion from a D-xylose precursor.
| Starting Material | Key Intermediate | Final Product Example | Overall Yield (%) | Source |
|---|---|---|---|---|
| D-Xylose | 1,2-O-isopropylidene-α-D-xylofuranose | 1,2,3,4-tetra-O-acetyl-5-thio-α-D-xylopyranose (via cyclic sulfate (B86663) intermediate) | 56 | nih.gov |
| D-Xylose | D-xylose-derived aldehyde | Derivatives of conduritol and inositol | Variable | nih.gov |
Enzymatic and Chemoenzymatic Synthesis Approaches
Enzymatic and chemoenzymatic methods offer powerful alternatives to purely chemical synthesis, providing high specificity and milder reaction conditions. These approaches are particularly valuable for producing specific isomers of xylulofuranose and for constructing complex glycans.
Biocatalytic Production of Xylulofuranose Isomers (e.g., from D-Xylose)
The biocatalytic isomerization of aldose sugars to their ketose counterparts is a highly efficient process. Xylose isomerase (XI), also known as glucose isomerase, is a widely studied enzyme that catalyzes the reversible interconversion of D-xylose to D-xylulose. wikipedia.orgmdpi.com This enzyme is a key component in both industrial processes like high-fructose corn syrup production and in metabolic engineering for bioethanol production from hemicellulose. mdpi.comresearchgate.net The reaction equilibrium typically favors the aldose form, with a mixture at equilibrium consisting of approximately 83% D-xylose and 17% D-xylulose. wikipedia.org
While direct isomerization of D-xylose yields D-xylulose, L-xylulose can be produced from different precursors using other specific enzymes. For example, L-xylulose can be synthesized from xylitol (B92547) through the action of xylitol-4-dehydrogenase. researchgate.net Another route involves the use of L-fucose isomerase, which can catalyze the conversion of L-xylulose into L-xylose. nih.gov This reaction has an equilibrium of 15:85 (L-xylulose to L-xylose), favoring the formation of L-xylose. nih.gov
| Enzyme | Substrate | Product | Key Finding/Parameter | Source |
|---|---|---|---|---|
| Xylose Isomerase (XI) | D-Xylose | D-Xylulose | Equilibrium results in ~17% D-xylulose. | wikipedia.org |
| L-fucose isomerase (from E. coli) | L-Xylulose | L-Xylose | Km for L-xylulose is 41 mM. | nih.gov |
| Xylitol-4-dehydrogenase (from Pantoea ananatis) | Xylitol | L-Xylulose | High conversion rate of 96.5% achieved in an optimized system. | researchgate.net |
Glycosyltransferase-Mediated Assembly of Complex Glycans Incorporating Xylulofuranose
Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a monosaccharide from an activated nucleotide sugar donor to an acceptor molecule, forming a specific glycosidic bond. wikipedia.org For the incorporation of xylose into glycans, the activated donor is uridine (B1682114) diphosphate-xylose (UDP-xylose). bioglyco.com Mammalian cells utilize nine such sugar nucleotide donors, including UDP-xylose, for glycan biosynthesis. wikipedia.org
The biosynthesis of UDP-xylose itself is a critical two-step enzymatic process. It begins with UDP-glucose, which is oxidized by UDP-glucose dehydrogenase (UGDH) to form UDP-glucuronic acid (UDP-GlcA). Subsequently, UDP-xylose synthase (UXS) catalyzes the decarboxylation of UDP-GlcA to produce UDP-xylose. researchgate.netnih.gov
Once formed, UDP-xylose serves as the donor substrate for xylosyltransferases (XTs). nih.gov For example, in the biosynthesis of proteoglycans, xylosyltransferase initiates the formation of a crucial tetrasaccharide linker by transferring a xylosyl residue from UDP-xylose onto a specific serine residue of a core protein. researchgate.netnih.gov This highly specific enzymatic transfer is the first committed step in the assembly of glycosaminoglycan chains. nih.gov
| Enzyme | Function | Substrate(s) | Product | Source |
|---|---|---|---|---|
| UDP-glucose dehydrogenase (UGDH) | First step in UDP-xylose synthesis | UDP-glucose, NAD+ | UDP-glucuronic acid | researchgate.net |
| UDP-xylose synthase (UXS) | Final step in UDP-xylose synthesis | UDP-glucuronic acid | UDP-xylose | nih.govreactome.org |
| Xylosyltransferase (e.g., XT-I) | Transfers xylose to an acceptor | UDP-xylose, Acceptor peptide (e.g., containing serine) | Xylosylated peptide | nih.govrsc.org |
Integrated Enzymatic Systems for Efficient Glycosylation
To overcome the challenges associated with the cost of nucleotide sugars and the complexity of multi-step reactions, integrated "one-pot" enzymatic systems have been developed. nih.gov These systems combine multiple enzymes in a single reaction vessel, allowing for the synthesis of a target molecule from simple precursors without isolating intermediates. This approach enhances efficiency, reduces costs, and can drive reactions to completion by removing inhibitory byproducts. illinois.edu
A powerful example of this strategy is the one-pot chemoenzymatic synthesis of proteoglycan glycopeptides. nih.gov In this system, a peptide substrate, the donor sugars UDP-xylose and UDP-galactose, and two different glycosyltransferases—xylosyltransferase I (XT-I) and β-4-galactosyl transferase 7 (β4GalT7)—are incubated together. nih.gov XT-I first transfers xylose to the peptide, and the resulting xylosylated peptide is immediately used by β4GalT7 as a substrate to add a galactose residue, efficiently forming a Gal-Xyl disaccharide on the peptide backbone. nih.govrsc.org This integrated cascade streamlines the synthesis of the core proteoglycan linkage region. researchgate.net
Another critical aspect of integrated systems is cofactor regeneration. illinois.edu Many enzymatic reactions, particularly those involving dehydrogenases, depend on expensive cofactors like NAD(P)+/NAD(P)H. rsc.org To make these processes economically viable, a secondary enzymatic reaction is often coupled to the primary one to regenerate the cofactor in its active state. illinois.eduresearchgate.net For example, the synthesis of L-xylulose from xylitol by a dehydrogenase can be coupled with an NADH oxidase, which regenerates the required NAD+ cofactor, allowing the primary reaction to proceed efficiently. researchgate.net
Elucidation of Stereochemistry and Conformational Dynamics
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of molecules in solution. A suite of NMR experiments is employed to unambiguously assign the chemical identity of each atom and to understand the molecule's connectivity and spatial arrangement.
The structural elucidation of beta-L-Xylulofuranose relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
¹H NMR Spectroscopy : The 1D proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The chemical shift (δ) of each proton is indicative of its electronic environment, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, revealing which protons are adjacent to one another.
¹³C NMR Spectroscopy : The 1D carbon NMR spectrum shows a distinct signal for each unique carbon atom in the molecule. nih.gov The chemical shifts of the carbon atoms, particularly the anomeric carbon (C2), are highly sensitive to the stereochemistry and conformation of the furanose ring.
DEPT (Distortionless Enhancement by Polarization Transfer) : This experiment is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, aiding in the assignment of the ¹³C NMR spectrum.
COSY (Correlation Spectroscopy) : This 2D experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.eduemerypharma.com Cross-peaks in the COSY spectrum connect signals from protons on adjacent carbons, allowing for the tracing of the carbon backbone. emerypharma.com For this compound, correlations would be expected between H-3 and H-4, for example.
HSQC (Heteronuclear Single Quantum Coherence) : This 2D experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. sdsu.eduemerypharma.com It provides a direct link between the ¹H and ¹³C spectra, enabling definitive assignment of the carbon resonances based on the already assigned proton signals. emerypharma.comhmdb.ca
The following table presents predicted NMR data for this compound, illustrating the type of information obtained from these experiments.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected COSY Correlations (with) | Expected HSQC Correlation |
| C1 | 3.6 - 3.8 (2H) | ~63 | H-1' | C1-H1, C1-H1' |
| C2 | - | ~104 (Anomeric) | - | - |
| C3 | 4.0 - 4.2 | ~77 | H-4 | C3-H3 |
| C4 | 4.1 - 4.3 | ~75 | H-3, H-5 | C4-H4 |
| C5 | 3.5 - 3.7 (2H) | ~82 | H-4 | C5-H5, C5-H5' |
Note: The data in this table is representative and based on typical values for pentofuranose (B7776049) sugars. Actual experimental values may vary.
X-ray Crystallography for Absolute Configuration and Solid-State Molecular Conformation
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in its solid, crystalline state. acs.orgwhiterose.ac.uk By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise position of each atom can be determined.
This technique is invaluable for:
Determining Absolute Configuration : X-ray crystallography can unambiguously establish the absolute stereochemistry at each chiral center (C3 and C4 in the case of this compound), confirming the "L" configuration of the sugar.
Revealing Solid-State Conformation : The analysis provides precise bond lengths, bond angles, and torsion angles. This information directly reveals the puckering of the furanose ring (e.g., whether it adopts an envelope or twist conformation in the crystal lattice) and the orientation of the hydroxymethyl group. mdpi.com
Analyzing Intermolecular Interactions : The crystal structure also shows how individual molecules pack together, revealing intermolecular hydrogen bonding networks that stabilize the crystal lattice.
Computational Chemistry and Molecular Modeling Studies
Computational methods serve as a powerful complement to experimental techniques, providing insights into the dynamic nature of the molecule that are often difficult to observe directly.
The five-membered furanose ring of this compound is not planar and exists in a dynamic equilibrium between various puckered conformations. ias.ac.in The conformation can be described by a concept known as pseudorotation, which is characterized by two parameters:
Puckering Amplitude (ν_max) : This value indicates the degree of deviation from planarity.
Pseudorotational Phase Angle (P) : This angle (ranging from 0° to 360°) describes the specific conformation of the ring.
The pseudorotational cycle contains two main families of conformations:
Envelope (E) : Four atoms are nearly coplanar, and the fifth is out of the plane.
Twist (T) : Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.
Computational conformational analysis involves mapping the potential energy surface of the furanose ring to identify the most stable (lowest energy) conformations. researchgate.net Studies on related furanosides have shown that the ring typically prefers conformations that minimize steric hindrance and maximize stabilizing interactions like hydrogen bonds. figshare.com
| Pseudorotational Phase Angle (P) | Conformation Type | Description |
| 0°, 36°, 72°, etc. (every 36°) | North (N) Conformations | Typically C3'-endo or C2'-exo puckering |
| 180°, 216°, 252°, etc. (every 36°) | South (S) Conformations | Typically C2'-endo or C3'-exo puckering |
| Between N and S ranges | Twist Conformations | Intermediate states in the pseudorotational pathway |
Quantum chemical calculations, often using Density Functional Theory (DFT), provide a deeper understanding of the molecule's properties at the electronic level. scispace.comchemrxiv.org These calculations can be used to:
Determine Relative Energies : Accurately compute the relative energies of different ring conformers to predict their populations in solution. aps.org
Model Electronic Structure : Analyze the distribution of electrons within the molecule, which governs its reactivity and interactions.
Predict Spectroscopic Parameters : Simulate NMR chemical shifts and coupling constants for different conformers. Comparing these predicted values with experimental data can help validate the determined structures and conformational models.
By combining high-level computational modeling with experimental data from NMR and X-ray crystallography, a comprehensive and dynamic picture of this compound's structure can be achieved.
Modeling of Reaction Mechanisms and Transition States in Glycosylation Processes
Computational modeling has become an indispensable tool for understanding the complex mechanisms of glycosylation reactions, which involve the formation of a glycosidic bond between a carbohydrate and another molecule. nih.gov These models provide valuable insights into the structures of transient intermediates and transition states that are often difficult to characterize experimentally.
A key aspect of modeling glycosylation reactions is the characterization of the oxocarbenium ion, a high-energy intermediate that is often involved in the reaction pathway. acs.org The stereoselectivity of a glycosylation reaction is heavily influenced by the conformational preferences of this oxocarbenium ion. researchgate.net Computational methods, such as Density Functional Theory (DFT), are employed to map the conformational energy landscape of these reactive intermediates. researchgate.net
For furanosides, the inherent flexibility of the five-membered ring translates to a more complex conformational landscape for the corresponding oxocarbenium ion. This can lead to a greater number of energetically accessible transition states, which can, in some cases, result in lower stereoselectivity compared to pyranoside glycosylations. researchgate.net However, computational models can help to identify strategies to control the stereochemical outcome, for example, through the use of specific protecting groups or reaction conditions that favor a particular reaction pathway.
The modeling of transition states in glycosylation involves identifying the highest energy point along the reaction coordinate. These calculations provide information about the activation energy of the reaction and the geometry of the molecule at the transition state. By comparing the energies of different possible transition states, researchers can predict the most likely stereochemical outcome of the reaction. While specific transition state models for the glycosylation of this compound are not detailed in the literature, the general principles derived from computational studies of other furanosides are applicable. These studies highlight the importance of both steric and electronic effects in determining the facial selectivity of the incoming nucleophile.
Below is an interactive data table summarizing common computational methods used in the study of glycosylation reaction mechanisms.
This second interactive data table illustrates the typical puckering descriptors for furanose rings, which are relevant to the conformational dynamics of this compound.
Biological Relevance and Metabolic Interplay
Role in the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Metabolism
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. wikipedia.orgmicrobenotes.com It is fundamental for generating nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), a primary source of reducing equivalents for biosynthetic reactions and for protecting against oxidative stress. nih.govnih.govnih.gov The PPP also produces precursors for nucleotide and amino acid synthesis. wikipedia.orgnih.gov The pathway is divided into an oxidative phase, which produces NADPH, and a non-oxidative phase, which involves the interconversion of sugar phosphates. wikipedia.orgmicrobenotes.com
D-Xylulose-5-phosphate is a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway. wikipedia.org This phase of the pathway consists of a series of reversible reactions that interconvert sugar phosphates, linking the PPP with glycolysis. nih.gov D-Xylulose-5-phosphate is formed from its epimer, D-ribulose 5-phosphate (a product of the oxidative phase), in a reversible reaction catalyzed by the enzyme ribulose-5-phosphate 3-epimerase. nih.gov This conversion is a critical step, providing the necessary substrate for subsequent reactions in the non-oxidative PPP.
The central role of D-Xylulose-5-phosphate stems from its function as a donor of two-carbon units in reactions catalyzed by the enzyme transketolase. wikipedia.org This function is fundamental to the pathway's ability to reshuffle carbon skeletons and generate a variety of sugar phosphates. libretexts.org
The non-oxidative phase of the PPP is characterized by a series of reversible enzymatic transformations that interconvert pentose phosphates with intermediates of glycolysis. nih.govnih.gov The key enzymes in this process are Ribulose 5-Phosphate Epimerase, Transketolase, and Transaldolase. microbenotes.comnih.gov
Ribulose 5-Phosphate Epimerase (RPE): This enzyme catalyzes the reversible conversion of D-ribulose 5-phosphate into D-xylulose 5-phosphate. nih.gov This reaction is essential for providing the D-xylulose 5-phosphate required for the transketolase reactions.
Transketolase (TKL): This enzyme catalyzes the transfer of a two-carbon fragment from a ketose donor to an aldose acceptor. nih.gov In two key reactions within the PPP, transketolase transfers a two-carbon unit from D-xylulose 5-phosphate to ribose-5-phosphate (B1218738) to form sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate, and also from D-xylulose 5-phosphate to erythrose-4-phosphate to produce fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. libretexts.org
Transaldolase (TAL): This enzyme transfers a three-carbon dihydroxyacetone group from a ketose donor, sedoheptulose-7-phosphate, to an aldose acceptor, glyceraldehyde-3-phosphate. nih.gov This reaction yields erythrose-4-phosphate and the glycolytic intermediate fructose-6-phosphate. nih.gov
Together, these enzymatic reactions allow the cell to convert pentose phosphates back into hexose (B10828440) and triose phosphates, which can re-enter glycolysis. nih.gov
| Enzyme | Substrate(s) | Product(s) | Function |
|---|---|---|---|
| Ribulose 5-Phosphate Epimerase | D-Ribulose 5-Phosphate | D-Xylulose 5-Phosphate | Interconverts epimers to provide substrate for Transketolase. nih.gov |
| Transketolase | D-Xylulose 5-Phosphate + Ribose-5-Phosphate | Sedoheptulose-7-Phosphate + Glyceraldehyde-3-Phosphate | Transfers a 2-carbon unit to interconvert sugars. libretexts.org |
| Transaldolase | Sedoheptulose-7-Phosphate + Glyceraldehyde-3-Phosphate | Erythrose-4-Phosphate + Fructose-6-Phosphate | Transfers a 3-carbon unit, linking PPP to Glycolysis. nih.gov |
| Transketolase | D-Xylulose 5-Phosphate + Erythrose-4-Phosphate | Fructose-6-Phosphate + Glyceraldehyde-3-Phosphate | Transfers a 2-carbon unit, generating glycolytic intermediates. libretexts.org |
The flow of metabolites, or flux, through the PPP is tightly regulated to meet the cell's needs for NADPH and biosynthetic precursors. aklectures.com The primary point of regulation occurs in the oxidative phase at the enzyme glucose-6-phosphate dehydrogenase (G6PD), which is the rate-limiting step. wikipedia.orglibretexts.org This enzyme is strongly inhibited by high levels of its product, NADPH. wikipedia.orglibretexts.org When NADPH is consumed by reductive biosynthesis or to counter oxidative stress, the NADPH:NADP+ ratio drops, G6PD is activated, and the flux through the PPP increases to regenerate NADPH. wikipedia.orgmicrobenotes.comlibretexts.org
Metabolic flux analysis (MFA), often using carbon-13 (¹³C) isotope tracers, is a powerful tool for quantifying the rates of metabolic reactions and understanding how metabolic pathways are regulated. aiche.orgcreative-proteomics.com MFA studies have been crucial in elucidating the flexibility of the PPP and its response to various conditions, such as oxidative stress. aiche.orgnih.gov These analyses have shown that cells can dynamically reroute glucose flux from glycolysis into the PPP to rapidly increase NADPH production when faced with oxidative challenges. nih.govresearchgate.net The non-oxidative phase, being reversible, allows for a flexible metabolic response, either producing ribose-5-phosphate for nucleotide synthesis or directing carbons back to glycolysis for ATP generation, depending on cellular demand. nih.govjackwestin.com
The PPP is intricately connected with glycolysis, sharing several key intermediates. nih.govwikipathways.org The starting point of the PPP, glucose-6-phosphate, is a central metabolite in glycolysis. wikipathways.org The non-oxidative phase of the PPP acts as a bridge to glycolysis by producing fructose-6-phosphate and glyceraldehyde-3-phosphate, both of which are glycolytic intermediates. nih.gov This connection allows the carbon skeletons of dietary carbohydrates to be converted into intermediates for either glycolysis or gluconeogenesis. wikipedia.org
The interplay between these two pathways is determined by the metabolic needs of the cell for ATP, NADPH, and ribose-5-phosphate. aklectures.com
When both NADPH and ATP are needed, the products of the non-oxidative PPP (fructose-6-phosphate and glyceraldehyde-3-phosphate) can proceed through glycolysis to generate ATP. aklectures.com
When the need for ribose-5-phosphate for nucleotide synthesis is high, the non-oxidative PPP can run in reverse, converting glycolytic intermediates into ribose-5-phosphate. aklectures.com
Furthermore, D-xylulose-5-phosphate has a regulatory role, activating a protein phosphatase that ultimately leads to an upregulation of glycolysis. wikipedia.org The PPP also connects to other pathways by providing essential precursors; for example, erythrose-4-phosphate is a precursor for the synthesis of aromatic amino acids. wikipedia.orgnih.gov
Occurrence as a Plant Metabolite and Component of Natural Polysaccharide Structures
Xylose, the parent sugar of xylulofuranose, is a five-carbon aldose that is abundant in nature, particularly in plant cell walls. It is a major component of hemicellulose, a complex polysaccharide that, along with cellulose (B213188) and lignin, provides structural support to plants. Arabinose, another five-carbon sugar, is also frequently found in combination with other monosaccharides in plant-derived substances like gums, hemicelluloses, and pectic acid in the form of heteropolysaccharides. While the furanose form (a five-membered ring) of xylose is less common than the pyranose form in polysaccharides, oligosaccharides with furan (B31954) ring structures are known components of glycopeptides in plant cell walls. mdpi.com Gas chromatography-mass spectrometry (GC-MS) analysis of hairy roots of Arnica montana has identified xylofuranose (B8766934) among its various sugar metabolites. researchgate.net
Biotransformation and Derivatization Pathways within Cellular Systems
While beta-L-Xylulofuranose is not a direct intermediate in the central Pentose Phosphate Pathway, cellular systems possess pathways to convert L-sugars into metabolically accessible D-isomers. A key biotransformation pathway allows L-xylulose to enter the mainstream of carbohydrate metabolism. The conversion of D-glucuronate to D-xylulose-5-phosphate proceeds through a series of intermediates that include L-xylulose, xylitol (B92547), and D-xylulose. reactome.org
The specific steps are:
L-xylulose is reduced to the sugar alcohol xylitol by the enzyme L-xylulose reductase. reactome.org
Xylitol is then oxidized to D-xylulose by D-xylulose reductase (sorbitol dehydrogenase). reactome.org
Finally, D-xylulose is phosphorylated by the enzyme xylulokinase to form D-xylulose-5-phosphate. reactome.org
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating beta-L-Xylulofuranose from other structurally similar compounds. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and the complexity of the sample matrix.
HPLC and its higher-resolution counterpart, UHPLC, are premier techniques for the analysis of non-volatile, polar compounds like this compound in their native form. The separation of sugar isomers is challenging but can be effectively achieved using specialized stationary phases. nih.gov
Commonly employed columns include those with amino-functionalized silica (B1680970) (NH2) or specialized polymer-based ion-exchange resins. nih.gov For instance, an Aminex HPX-87H column, which operates on a combination of ion-exchange and size-exclusion principles, is frequently used for separating sugars and organic acids. researchgate.netresearchgate.net The mobile phase is typically a simple mixture of acetonitrile (B52724) and water for hydrophilic interaction liquid chromatography (HILIC) or dilute aqueous acids (e.g., sulfuric acid) for ion-exchange columns. nih.gov Detection can be accomplished using several methods, including refractive index (RI), evaporative light scattering (ELSD), or photodiode array (PDA) detectors, the latter being particularly effective for ketoses at low UV wavelengths (around 210 nm). nih.govnih.gov UHPLC offers significant advantages over traditional HPLC by using smaller particle-sized columns, which results in faster analysis times, higher resolution, and improved sensitivity.
Table 1: Example HPLC Conditions for Pentose (B10789219) Sugar Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Aminex HPX-87H | Chromolith® NH2 |
| Mobile Phase | 0.01 N Sulfuric Acid | Acetonitrile:Water (75:25) |
| Flow Rate | 0.6 mL/min | 1.0 mL/min |
| Temperature | 75°C | 23°C |
| Detector | Refractive Index (RI) | UV (190 nm) |
| Reference | nih.gov | |
Gas chromatography is a powerful tool for metabolite profiling due to its high chromatographic resolution. However, sugars like this compound are non-volatile and thermally labile, making them unsuitable for direct GC analysis. restek.com Therefore, a chemical derivatization step is mandatory to convert the polar hydroxyl groups into volatile and thermally stable ethers or esters. researchgate.netnih.gov
The most common derivatization strategy involves a two-step process: oximation followed by silylation. restek.comrestek.com Oximation, typically using methoxyamine hydrochloride or hydroxylamine, converts the ketone group into an oxime, which prevents the formation of multiple ring structures during the subsequent step. mdpi.com This is followed by silylation, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.govmdpi.com The resulting TMS-derivatized this compound is sufficiently volatile for GC analysis, where it can be separated from other derivatized metabolites on a capillary column, typically with a non-polar or medium-polarity stationary phase.
Mass Spectrometry (MS) Detection and Identification
Mass spectrometry is an indispensable detector coupled with chromatography for the unambiguous identification and precise quantification of this compound. It provides crucial structural information based on the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation products.
When coupled with GC, mass spectrometry provides definitive structural identification of the derivatized this compound. nih.gov Using electron ionization (EI), the derivatized molecules are fragmented in a reproducible and characteristic manner. nih.gov The resulting mass spectrum serves as a chemical fingerprint. For trimethylsilylated ketopentoses, characteristic fragment ions allow for structural confirmation. researchgate.netsci-hub.se For example, the fragmentation of TMS-derivatized sugars often yields prominent ions at m/z values such as 73, 147, 204, 217, and 361, which correspond to the TMS group itself and specific fragments of the sugar backbone. researchgate.net By comparing the obtained mass spectrum with spectral libraries (e.g., NIST, Wiley) or with spectra from an authentic standard, the identity of this compound can be confirmed. mdpi.com Furthermore, by using isotope-labeled internal standards, GC-MS enables highly accurate quantification through isotope dilution methods. nih.gov
Table 2: Representative GC-MS Data for a Derivatized Pentose
| Feature | Description |
|---|---|
| Analyte | Trimethylsilyl (TMS)-oxime derivative of a pentose |
| Ionization Mode | Electron Ionization (EI) |
| Characteristic m/z Fragments | 73 ([Si(CH3)3]+), 147, 204, 217, 319 |
| Application | Structural confirmation and quantification |
| Reference | researchgate.netsci-hub.se |
For the analysis of this compound in complex biological samples such as plasma, urine, or cell extracts, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. creative-proteomics.comnih.gov This technique combines the separation power of HPLC or UHPLC with the high sensitivity and selectivity of tandem mass spectrometry, often eliminating the need for derivatization. nih.gov
In a typical LC-MS/MS workflow, this compound is separated chromatographically and then ionized, usually by electrospray ionization (ESI). The resulting precursor ion (e.g., [M-H]⁻ in negative mode) is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting product ions are detected in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for the quantification of this compound at very low concentrations, even in the presence of a complex biological matrix. nih.gov This capability is essential for metabolomics studies aiming to profile metabolic changes in disease or in response to stimuli. researchgate.net
Integrated Analytical Platforms for Comprehensive Metabolomic and Glycomic Studies
The biological significance of a single metabolite like this compound is often best understood within a broader biological context. Integrated analytical platforms combine data from multiple "omic" technologies, such as metabolomics, glycomics, and proteomics, to construct a more complete picture of a biological system. nih.govresearchgate.net
In such studies, the concentration of this compound, as determined by GC-MS or LC-MS/MS, becomes one of many data points in a large dataset. nih.govmdpi.com This quantitative metabolite data is then integrated with data on proteins (proteomics) and complex glycans (glycomics), which are also typically acquired using mass spectrometry-based methods. tandfonline.com By applying advanced bioinformatics and machine learning algorithms, researchers can identify correlations between changes in this compound levels and alterations in specific proteins or glycan structures. nih.gov This systems biology approach can reveal novel functions, pathway regulations, and potential biomarkers for diseases that would not be apparent from studying metabolites in isolation. researchgate.net
Emerging Research Directions and Potential Applications in Chemical Biology
Design and Synthesis of Glycomimetic Inhibitors Targeting Glycosidases and Glycosyltransferases
Glycomimetics are compounds designed to mimic the structure and function of natural carbohydrates. nih.gov They are developed to overcome the limitations of native carbohydrate-based drugs, such as low metabolic stability and bioavailability. nih.gov The design of glycomimetics often involves replacing the endocyclic (ring) oxygen with nitrogen (iminosugars) or carbon (carbasugars), or modifying hydroxyl groups to enhance binding affinity and stability. unimi.itunimib.it These molecules can act as potent and selective inhibitors of carbohydrate-processing enzymes like glycosidases and glycosyltransferases, which are crucial targets in a variety of diseases, including viral infections, diabetes, and cancer. rsc.org
The furanose scaffold of beta-L-Xylulofuranose serves as a valuable starting point for creating such inhibitors. By mimicking the structure of the natural substrate or the transition state of the enzymatic reaction, xylulofuranose-based analogues can block the active site of a target enzyme. nih.gov For example, iminosugar versions of xylose have been synthesized and shown to act as glycosidase inhibitors. The synthesis of these complex molecules is a challenging task that requires sophisticated, multi-step procedures to control the stereochemistry at each chiral center. unimi.it The development of efficient synthetic routes is a key focus of research in this area, aiming to produce a diverse library of glycomimetics for biological screening and therapeutic development. nih.gov
Investigation of this compound Integration in Polysaccharide Engineering and Glycoconjugate Research
Polysaccharides and glycoconjugates play vital roles in biological recognition, signaling, and structural integrity. Polysaccharide engineering aims to create novel carbohydrate polymers with tailored properties and functions. The chemical synthesis of polysaccharides with a defined sequence and structure is a formidable challenge due to the difficulty of forming specific stereocontrolled glycosidic bonds.
Bioengineering Strategies for Enhanced Production and Derivatization of Xylulofuranose-Containing Compounds
The industrial production of rare sugars and their derivatives often relies on bioengineering, where metabolic pathways in microorganisms are modified to convert abundant feedstocks into high-value chemicals. mdpi.com Xylose is a major component of lignocellulosic biomass, making it a plentiful and sustainable starting material. mdpi.com Metabolic engineering efforts, particularly in microorganisms like Escherichia coli, have focused on creating efficient pathways for D-xylose utilization. mdpi.comnih.gov
These strategies can be adapted for the production of L-xylulose and its derivatives. A typical engineered pathway involves:
Isomerization: Converting the starting sugar (e.g., D-xylose) to a ketose like D-xylulose.
Phosphorylation: Activating the sugar by adding a phosphate (B84403) group, for instance, to create xylulose-1-phosphate. nih.gov
Aldolytic Cleavage or Derivatization: Using aldolases to break the sugar into smaller building blocks or employing other enzymes to modify it into a desired product. nih.gov
By introducing and optimizing the expression of key enzymes (such as isomerases, kinases, and reductases) and enhancing the supply of necessary cofactors like NADPH, microbial strains can be engineered to produce compounds like xylitol (B92547) from xylose at high titers. mdpi.com Similar principles could be applied to develop biocatalysts for the large-scale synthesis of this compound-containing compounds, providing a sustainable alternative to complex chemical synthesis.
Theoretical and Computational Advances in Elucidating Furanose Reactivity and Conformation
Understanding the three-dimensional structure and flexibility of furanose rings is critical for designing molecules that can interact specifically with biological targets. Unlike the more rigid six-membered pyranose rings, five-membered furanose rings are highly flexible. nih.gov Their conformation is not static but exists as an equilibrium of various shapes, which can be described by a concept known as the pseudorotational wheel. acs.org
The conformations of a furanose ring are typically categorized as "envelope" (E), where four atoms are planar and one is out-of-plane, or "twist" (T), where two adjacent atoms are displaced on opposite sides of a plane formed by the other three. researchgate.net These conformations are often grouped into two main families, North (N) and South (S), on the pseudorotational wheel. acs.orgresearchgate.net
Computational chemistry, using methods such as ab initio molecular orbital theory and Density Functional Theory (DFT), has become an indispensable tool for studying these conformations. acs.orgacs.org These theoretical calculations can predict the relative energies of different conformers, the barriers to interconversion, and how factors like substituent groups or solvent affect the conformational equilibrium. nih.govsemanticscholar.org This detailed structural insight is crucial for rational drug design, as the specific conformation of a xylulofuranose unit within a glycomimetic or nucleic acid analogue can determine its binding affinity and biological activity. acs.org
Research Findings Summary
| Research Direction | Key Findings and Approaches | Potential Applications |
| Glycomimetic Inhibitors | Design of furanose-based analogues (e.g., iminosugars, carbasugars) to mimic enzyme transition states. Synthesis involves complex, stereocontrolled multi-step reactions. | Development of therapeutic agents for diseases like cancer, diabetes, and viral infections by selectively inhibiting glycosidases and glycosyltransferases. rsc.org |
| Modified Nucleic Acid Analogues | Incorporation of xylulofuranose into the backbone of Xeno Nucleic Acids (XNAs). This alters the polymer's geometry, leading to enhanced stability against nucleases and orthogonal pairing properties. | Creation of stable therapeutic oligonucleotides (antisense, siRNA). nih.gov Development of orthogonal genetic systems for synthetic biology. nih.gov |
| Polysaccharide Engineering | Chemical synthesis of oligosaccharides and polysaccharides with defined sequences containing L-xylulofuranose units. This creates novel structures not found in nature. | Probing carbohydrate-protein interactions, mapping enzyme and antibody binding sites, and developing new biomaterials with unique properties. beilstein-journals.org |
| Bioengineering and Production | Metabolic engineering of microorganisms (E. coli) to convert abundant xylose into value-added chemicals. Involves introducing and optimizing enzymatic pathways. mdpi.comnih.gov | Sustainable, large-scale production of rare sugars, xylulofuranose derivatives, and other biochemicals from renewable biomass. |
| Computational Analysis | Use of theoretical methods (DFT, ab initio) to model the flexible conformations (envelope and twist forms) of furanose rings, described by the pseudorotational wheel concept. acs.orgresearchgate.net | Rational design of bioactive molecules by predicting the most stable and active conformations for binding to biological targets. acs.org |
Q & A
Q. What guidelines ensure rigorous reporting of this compound research data in peer-reviewed journals?
- Methodology : Follow journal-specific protocols (e.g., Beilstein Journal of Organic Chemistry) for experimental details: report reaction yields, spectroscopic data (NMR shifts, MS peaks), and purity metrics. Deposit raw data (e.g., crystallographic files, chromatograms) in public repositories (e.g., Zenodo) with persistent identifiers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
